molecular formula C9H12N2O3S B1374636 Tert-butyl (5-formylthiazol-2-yl)carbamate CAS No. 391668-77-2

Tert-butyl (5-formylthiazol-2-yl)carbamate

Cat. No. B1374636
Key on ui cas rn: 391668-77-2
M. Wt: 228.27 g/mol
InChI Key: LKFCHUSAPKBABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119626B2

Procedure details

To a solution of 2-tert-butyloxycarbonylaminothiazole (88.0 g, 439 mmol) in THF (1760 ml) was added dropwise a 1.59M solution of n-butyllithium in hexane (729 ml, 1159 mmol) over 20 minutes at −78° C., and the mixture was warmed to −10° C. over 1 hour. The mixture was cooled again to −78° C. and thereto was added DMF (102 ml, 0.132 mmol) in one portion. The acetonedry ice bath was removed. The mixture was stirred for 30 minutes, and then poured into cold water (1000 ml) and thereto was added ethyl acetate (2000 ml). The organic layer was washed sequentially with water and brine, dried over anhydrous magnesium sulfate and the solvents were removed. The residue was recrystallized from ethyl acetate to give 2-tert-butyloxycarbonylaminothiazole-5-carbaldehyde (74.8 g).
Quantity
88 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
729 mL
Type
reactant
Reaction Step One
Name
Quantity
1760 mL
Type
reactant
Reaction Step One
Name
Quantity
102 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][CH:11]=[CH:12][N:13]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.CCCCCC.C1C[O:28][CH2:27]C1>CN(C=O)C>[C:1]([O:5][C:6]([NH:8][C:9]1[S:10][C:11]([CH:27]=[O:28])=[CH:12][N:13]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC=CN1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
729 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
1760 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
102 mL
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled again to −78° C.
CUSTOM
Type
CUSTOM
Details
The acetonedry ice bath was removed
ADDITION
Type
ADDITION
Details
poured into cold water (1000 ml)
ADDITION
Type
ADDITION
Details
was added ethyl acetate (2000 ml)
WASH
Type
WASH
Details
The organic layer was washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were removed
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=CN1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 74.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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